molecular formula C13H16N4O B14877718 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole

5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole

Cat. No.: B14877718
M. Wt: 244.29 g/mol
InChI Key: ZFCJLVMQFLMLND-UHFFFAOYSA-N
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Description

5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an azetidine ring, a cyclopropyl group, a pyrrole moiety, and an oxadiazole ring, making it a versatile molecule for chemical modifications and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The azetidine and pyrrole moieties are then introduced through subsequent reactions involving cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(azetidin-3-yl)-3-(cyclopropylmethyl)-1,2,4-oxadiazole
  • 5-(azetidin-3-yl)-3-(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole
  • 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrazol-1-yl)methyl)-1,2,4-oxadiazole

Uniqueness

The uniqueness of 5-(azetidin-3-yl)-3-(cyclopropyl(1H-pyrrol-1-yl)methyl)-1,2,4-oxadiazole lies in its combination of structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

5-(azetidin-3-yl)-3-[cyclopropyl(pyrrol-1-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C13H16N4O/c1-2-6-17(5-1)11(9-3-4-9)12-15-13(18-16-12)10-7-14-8-10/h1-2,5-6,9-11,14H,3-4,7-8H2

InChI Key

ZFCJLVMQFLMLND-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=NOC(=N2)C3CNC3)N4C=CC=C4

Origin of Product

United States

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